Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine
Overview
Description
Peptides are compounds consisting of two or more amino acids linked in a chain . The peptide you mentioned is an oligopeptide, as it consists of more than two and up to twelve amino acids .
Synthesis Analysis
Peptides are typically synthesized by the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another . The specific synthesis process for your peptide might not be readily available due to its complexity.Molecular Structure Analysis
The molecular structure of a peptide depends on the sequence of its amino acids and the formation of its peptide bonds. Detailed structural analysis often requires techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, mostly involving the breaking and forming of peptide bonds . The specific reactions your peptide might undergo are not clear without more detailed information.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its amino acid sequence and structure. These can include its solubility, stability, and reactivity.Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H66N8O12/c1-27(2)21-31(48)40(59)53-36(26-56)46(65)55-20-12-18-38(55)44(63)51-34(24-30-15-9-6-10-16-30)45(64)54-19-11-17-37(54)43(62)50-32(23-29-13-7-5-8-14-29)41(60)49-33(25-39(57)58)42(61)52-35(47(66)67)22-28(3)4/h5-10,13-16,27-28,31-38,56H,11-12,17-26,48H2,1-4H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,57,58)(H,66,67)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTLDVPHEYUGFZ-QSVFAHTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H66N8O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine | |
CAS RN |
142606-55-1 | |
Record name | p2Ca Peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142606551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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